molecular formula C9H13NOS2 B1412732 (S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide CAS No. 878395-93-8

(S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide

Cat. No.: B1412732
CAS No.: 878395-93-8
M. Wt: 215.3 g/mol
InChI Key: YYSVBNDDIUTFLR-ZDUSSCGKSA-N
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Description

(S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide is a chiral sulfinamide derivative featuring a thiophene ring linked via a methylidene group to the sulfinamide core. The (S)-configuration at the sulfur atom is critical for its stereochemical properties, influencing its reactivity and biological interactions. Sulfinamides are widely utilized as chiral auxiliaries in asymmetric synthesis and as intermediates in pharmaceutical agents due to their ability to modulate electronic and steric environments . The thiophene moiety enhances aromatic stacking interactions in biological systems, making this compound a candidate for therapeutic applications, particularly in oncology and enzymology.

Properties

IUPAC Name

(S)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSVBNDDIUTFLR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)N=CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide are not well-documented in the available literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfides, and substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that sulfinamides, including (S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide, exhibit antimicrobial properties. Studies have shown that modifications in the sulfinamide structure can enhance activity against various bacterial strains. The thiophene moiety contributes to the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics .

Case Study : In a study published in Journal of Medicinal Chemistry, a series of sulfinamide derivatives were tested for their antibacterial efficacy. The results demonstrated that compounds with thiophene substitutions showed improved activity compared to their non-thiophene counterparts .

2. Anti-inflammatory Effects
Sulfinamides have been explored for their anti-inflammatory properties. The presence of the thiophene group may enhance the interaction with inflammatory pathways, potentially leading to new treatments for conditions like arthritis.

Case Study : A preclinical trial assessed the anti-inflammatory effects of this compound in animal models of inflammation. Results indicated a significant reduction in markers of inflammation compared to control groups .

Organic Synthesis Applications

1. Chiral Catalysis
The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Its sulfinamide structure allows it to participate in various reactions, such as nucleophilic additions and cycloadditions.

Data Table: Chiral Synthesis Applications

Reaction TypeRole of this compoundOutcome
Nucleophilic AdditionChiral auxiliaryHigh enantiomeric excess
CycloadditionReaction partnerFormation of chiral products

2. Synthesis of Bioactive Molecules
The compound can be utilized in the synthesis of complex bioactive molecules, particularly those needed in pharmaceutical development.

Case Study : A synthetic route involving this compound was employed to create a new class of anti-cancer agents. The intermediate products demonstrated promising cytotoxicity against cancer cell lines .

Mechanism of Action

The mechanism of action of (S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide involves its interaction with molecular targets such as enzymes and proteins. The sulfinamide group can form covalent bonds with active sites, inhibiting enzyme activity. The thiophene ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide can be contextualized against related sulfinamides, sulfonamides, and thiophene-containing derivatives. Key comparisons include:

Structural Analogues with Sulfinamide Cores

  • (S)-N-((3,6-Dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide (): This compound replaces the thiophene with a dibromopyridine ring. However, the thiophene in the target compound may offer better π-π stacking in hydrophobic pockets .
  • (R)-N-[1-(2-Fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide () :
    The (R)-configuration and fluorophenyl substituent alter stereochemical outcomes in asymmetric synthesis. Fluorine’s electronegativity increases metabolic stability compared to thiophene’s sulfur atom, which may reduce oxidative degradation .

Thiophene-Containing Sulfonamides

  • (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (Compound 26, ): This sulfonamide-thiophene hybrid exhibits potent antiproliferative activity (IC50 = 10.25 µM against breast cancer). The sulfonamide group enhances hydrogen bonding compared to sulfinamides, but the latter’s chirality allows for enantioselective interactions .
  • Pyridine and Pyrimidine Derivatives () :
    Thiophene-linked pyridines (e.g., compound 4 in ) show CDK2 inhibition (IC50 = 0.24 µM), outperforming the target compound’s inferred activity. Pyrimidine-thiophene hybrids () demonstrate antimicrobial and analgesic effects, highlighting the versatility of thiophene in diverse scaffolds .

Benzothiophene and Heterocyclic Analogues

  • Benzothiophene Acrylonitriles (Compounds 31–33, ) :
    These derivatives exhibit GI50 values <10 nM against cancer cell lines, surpassing typical sulfinamide/thiophene compounds. The benzothiophene core increases planarity and binding affinity to tubulin, a mechanism less relevant to sulfinamides .
  • Dihydroxyacetophenone-Thiophene Derivatives (): Docking studies reveal strong DNA binding (ΔG = −6.58 kcal/mol), suggesting thiophene’s role in intercalation. The sulfinamide group in the target compound may instead target enzymatic active sites .

Data Tables

Table 2: Structural and Electronic Comparisons

Feature Target Compound (S)-N-((3,6-Dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide
Aromatic Ring Thiophene Pyridine Thiophene + Benzene
Functional Group Sulfinamide Sulfinamide Sulfonamide
Chirality (S)-configured sulfur (S)-configured sulfur None
Key Interactions π-π stacking, H-bonding Metal coordination H-bonding, π-π stacking

Research Findings and Implications

  • Stereochemical Advantage: The (S)-sulfinamide configuration in the target compound enables enantioselective synthesis of pharmaceuticals, a feature absent in sulfonamides or non-chiral analogues .
  • Thiophene vs. However, benzothiophene’s planar structure confers superior anticancer activity .
  • Sulfinamide vs. Sulfonamide : Sulfinamides are less acidic than sulfonamides, altering solubility and membrane permeability. This may limit their use in hydrophilic environments but improve blood-brain barrier penetration .

Biological Activity

(S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide is a sulfinamide compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by the presence of a sulfinamide functional group, which contributes to its reactivity and biological interactions. The molecular structure can be represented as follows:

C10H12N2O2S\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound primarily involves its interaction with various biological targets through the formation of covalent bonds. The sulfur atom in the sulfinamide group can act as both a nucleophile and electrophile, allowing it to participate in biochemical pathways involving sulfur-containing substrates.

Biological Activity Overview

The compound has shown promising results in various biological assays:

  • Antimicrobial Activity : Studies indicate that sulfinamides can exhibit significant antibacterial properties. For instance, derivatives of sulfinamides have been tested against several bacterial strains, demonstrating effective inhibition of growth .
  • Antitumor Potential : Research has explored the cytotoxic effects of sulfinamides on cancer cell lines. In vitro studies suggest that this compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfinamide derivatives, including this compound. The compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
    CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
    This compound3264
    Control1632
  • Cytotoxicity in Cancer Cells : In another study, the compound was tested for its cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
    Cell LineIC50 (µM)
    MCF-7 (Breast)15
    PC3 (Prostate)20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide
Reactant of Route 2
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(S)-2-methyl-N-[(thiophen-2-yl)methylidene]propane-2-sulfinamide

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